1-Phenylethyl 4-phenylbut-3-enoate
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Overview
Description
1-Phenylethyl 4-phenylbut-3-enoate is an organic compound with the molecular formula C18H18O2 It is an ester derived from 4-phenylbut-3-enoic acid and 1-phenylethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl 4-phenylbut-3-enoate can be synthesized through esterification reactions. One common method involves the reaction of 4-phenylbut-3-enoic acid with 1-phenylethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl 4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products:
Oxidation: 4-phenylbut-3-enoic acid and 1-phenylethanone.
Reduction: 1-phenylethanol and 4-phenylbutanol.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
1-Phenylethyl 4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Phenylethyl 4-phenylbut-3-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-phenylbut-3-enoic acid and 1-phenylethanol, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-phenylbut-3-enoate: Similar ester with a methyl group instead of a phenylethyl group.
Ethyl 4-phenylbut-3-enoate: Similar ester with an ethyl group instead of a phenylethyl group.
Propyl 4-phenylbut-3-enoate: Similar ester with a propyl group instead of a phenylethyl group.
Uniqueness: 1-Phenylethyl 4-phenylbut-3-enoate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
63158-20-3 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-phenylethyl 4-phenylbut-3-enoate |
InChI |
InChI=1S/C18H18O2/c1-15(17-12-6-3-7-13-17)20-18(19)14-8-11-16-9-4-2-5-10-16/h2-13,15H,14H2,1H3 |
InChI Key |
WQXUDNYWZUMKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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